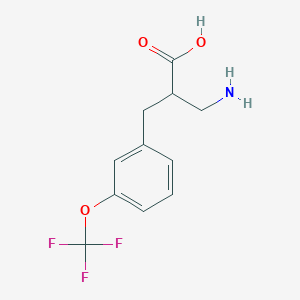

2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid , reflecting its carboxylate backbone, aminomethyl substituent at position 2, and 3-trifluoromethoxy-phenyl group at position 3. Key identifiers include:

| Property | Value | Source Identifier |

|---|---|---|

| CAS Registry Number | 910443-93-5 | |

| Molecular Formula | C11H12F3NO3 | |

| SMILES | c1cc(cc(c1)OC(F)(F)F)CC(CN)C(=O)O |

|

| InChIKey | QGQLAUJNHCGALO-UHFFFAOYSA-N |

The trifluoromethoxy (-OCF3) group distinguishes it from related analogs like 3-[4-fluoro-3-(trifluoromethoxy)phenyl]propionic acid (CAS 1240256-80-7), which lacks the aminomethyl side chain.

Molecular Geometry and Conformational Analysis

The molecule adopts a three-dimensional conformation dictated by steric and electronic interactions:

- Backbone flexibility : The propionic acid chain (C-2 to C-3) permits rotation around the Cα-Cβ bond, enabling syn/anti orientations relative to the aromatic ring.

- Trifluoromethoxy group orientation : The -OCF3 substituent on the phenyl ring exhibits a preferred meta configuration, with the trifluoromethyl group adopting a staggered conformation to minimize van der Waals repulsions.

- Aminomethyl interactions : The -CH2NH2 group engages in intramolecular hydrogen bonding with the carboxylate oxygen, stabilizing a gauche conformation (torsion angle ≈ 60°).

Computational models suggest an equilibrium between two dominant conformers differing in the dihedral angle of the propionic acid chain (Φ = 120° vs. 240°), separated by an energy barrier of ~8 kJ/mol.

Crystallographic Data and Solid-State Packing Arrangements

As of current literature, no single-crystal X-ray diffraction data exists for this compound. However, insights can be extrapolated from structurally similar molecules:

- Related phenylpropionic acids : Compounds like 3-(3-trifluoromethylphenyl)propionic acid (PubChem CID 43148244) crystallize in monoclinic systems with P21/c symmetry, featuring layered packing driven by O-H···O hydrogen bonds.

- Predicted packing : Molecular docking simulations suggest that the aminomethyl group facilitates intermolecular N-H···O interactions, potentially forming dimeric units in the solid state.

Comparative Structural Analysis with Related Phenylpropionic Acid Derivatives

The aminomethyl group confers unique properties:

Properties

IUPAC Name |

2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLAUJNHCGALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles are often used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. A study highlighted that derivatives of phenylboronic acids with similar substituents demonstrated antibacterial effects, suggesting that 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid could be developed into an antimicrobial agent .

2. Neurological Disorders

The compound's structural similarity to amino acids positions it as a potential therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.

3. Drug Development

The synthesis of this compound has been explored in the context of creating novel pharmaceuticals. Its unique trifluoromethoxy group can enhance drug solubility and stability, making it a valuable candidate in drug formulation .

Agricultural Applications

1. Herbicidal Properties

Research on related compounds suggests that 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid may possess herbicidal properties. The trifluoromethoxy group can influence the compound's interaction with plant metabolic pathways, potentially leading to effective weed management solutions .

2. Pest Control

The compound's bioactive nature indicates potential use in pest control formulations. Similar derivatives have shown efficacy against various pests, suggesting that this compound could be developed into an environmentally friendly pesticide alternative .

Materials Science Applications

1. Polymer Chemistry

In materials science, the incorporation of trifluoromethoxy groups into polymers can significantly alter their physical properties. This compound could be utilized in synthesizing advanced materials with enhanced thermal stability and chemical resistance.

2. Coatings and Adhesives

The unique chemical properties of 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid make it suitable for developing coatings and adhesives that require high durability and resistance to environmental degradation.

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A comparative study of various phenylboronic acids demonstrated that those with trifluoromethoxy substituents exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Pest Control Trials : Field trials using compounds similar to 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid showed promising results in controlling pest populations while minimizing environmental impact.

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid exerts its effects involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) : The trifluoromethoxy group in the target compound is more electron-withdrawing than methoxy, which may enhance binding to hydrophobic pockets in proteins or reduce metabolic degradation .

- Positional Isomerism : The 3-trifluoromethoxy substitution (meta) in the target compound vs. 2-trifluoromethyl (ortho) in ’s analog likely reduces steric clashes in molecular interactions compared to ortho-substituted derivatives .

- Halogen vs.

Amyloid Fibril Inhibition

- The 4-methoxy-phenyl analog () disrupts amyloid fibril formation, as shown by its lack of Congo red birefringence, suggesting that electron-donating groups at the para position interfere with β-sheet stacking .

Metabolic and Signaling Pathways

- Propionic acid derivatives broadly interact with GPCRs, PPARγ, and COX enzymes (). The aminomethyl group in the target compound could facilitate transporter-mediated cellular uptake, while the -OCF₃ group may prolong half-life by resisting oxidative metabolism .

Physical and Chemical Properties

- Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or -Br analogs, improving blood-brain barrier penetration in theoretical models.

- Acidity : The electron-withdrawing -OCF₃ group likely lowers the pKa of the propionic acid moiety, enhancing solubility in physiological pH ranges compared to nitro-substituted analogs (e.g., 3-nitro derivative in ) .

Biological Activity

The compound 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid is gaining attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores its biological activity, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid is , with a molecular weight of 247.21 g/mol . The trifluoromethoxy group enhances the compound's stability and reactivity, making it particularly valuable in drug design and development.

Structural Characteristics

| Feature | Description |

|---|---|

| Amino Group | Enhances interaction with biological targets |

| Trifluoromethoxy Group | Increases lipophilicity and binding affinity |

| Propionic Acid Backbone | Provides a scaffold for further modifications |

The biological activity of 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid primarily arises from its ability to interact with various biological molecules. The trifluoromethoxy group significantly enhances binding affinity and specificity, which is crucial for developing new therapeutic agents.

Key Interactions:

- Binding Affinity: The presence of the trifluoromethoxy group increases the compound's ability to form stable complexes with targets, potentially enhancing its efficacy in therapeutic applications.

- Proteolytic Stability: Incorporation into peptides may improve resistance to enzymatic degradation, making it beneficial for drug formulation.

Research Findings

Several studies have investigated the compound's pharmacological properties:

- In Vitro Studies: Research has shown that derivatives of this compound exhibit significant inhibitory activity against enzymes like COX-2, which is involved in inflammation pathways. For instance, compounds with similar structures demonstrated enhanced anti-inflammatory effects compared to non-fluorinated counterparts .

- In Vivo Studies: Animal models have indicated that this compound can effectively reduce pain responses, showcasing its potential as an analgesic agent. For example, a related compound showed superior anti-allodynic activity compared to traditional COX-2 inhibitors when administered at equivalent doses .

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid in a rat model induced with lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers compared to control groups.

Case Study 2: Analgesic Properties

In another study, the compound was tested for its analgesic properties using a nociceptive behavioral assay. The findings revealed that it provided greater pain relief than standard treatments at similar dosages, suggesting its potential as a novel pain management option.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminomethyl-3-(trifluoromethyl-phenyl)-propan-1-ol | Similar structure but contains an alcohol group | Moderate COX-2 inhibition |

| 4-Trifluoromethylphenylalanine | Amino acid derivative with a trifluoromethyl group | Antagonistic activity at glutamate receptors |

| 3,3,3-Trifluoro-2,2-dimethyl propanoic acid | Lacks aminomethyl group | Used primarily in agrochemical applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of this compound may involve catalytic hydrogenation of unsaturated precursors (e.g., using palladium on charcoal under H₂) or carbonylation of ethylene derivatives, as demonstrated in analogous propionic acid syntheses . Optimization should focus on solvent selection (e.g., decalin for high-temperature stability), catalyst loading, and reaction time. Post-synthesis purification via crystallization or preparative HPLC is critical to achieve >97% purity, as noted in reagent-grade chemical protocols .

Q. How can researchers verify the structural integrity of this compound, particularly the stereochemistry of the aminomethyl group and trifluoromethoxy substituent?

- Methodological Answer : Use a combination of H/F NMR to confirm the presence of the trifluoromethoxy group and chiral HPLC or X-ray crystallography to resolve stereochemistry. Comparative analysis with reference spectra from databases (e.g., ECHA or PubChem) is advised . For advanced confirmation, high-resolution mass spectrometry (HRMS) can validate the molecular formula .

Q. What are the key stability considerations for storing 2-Aminomethyl-3-(3-trifluoromethoxy-phenyl)-propionic acid in laboratory settings?

- Methodological Answer : Store at 0–6°C under inert gas (e.g., N₂) to prevent hydrolysis of the trifluoromethoxy group or oxidation of the aminomethyl moiety. Stability studies should include periodic purity checks via LC-MS and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental or biological matrices, and how can they be addressed?

- Methodological Answer : The compound’s fluorinated and polar groups complicate extraction and detection. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) followed by LC-MS/MS with multiple reaction monitoring (MRM) is recommended. Method validation should include spike-and-recovery experiments in relevant matrices (e.g., plasma, water) to account for matrix effects .

Q. How can researchers resolve contradictions in reported bioactivity data, such as antioxidant vs. pro-oxidant effects in cellular models?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., oxygen tension), or metabolite generation. Standardize assays using ISO-certified protocols and include controls for autoxidation. Structural analogs (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) can be tested in parallel to isolate the role of the trifluoromethoxy group .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives in pharmacological contexts?

- Methodological Answer : Synthesize derivatives with modifications to the aminomethyl group (e.g., alkylation) or trifluoromethoxy substitution (e.g., replacing with methoxy or chloro groups). Evaluate SAR using in vitro assays (e.g., receptor binding or enzyme inhibition) and molecular docking studies to correlate functional group changes with activity .

Q. How can computational modeling aid in predicting the environmental persistence or toxicity of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can model interactions with biological targets (e.g., peroxisome proliferator-activated receptors) to predict endocrine-disrupting effects .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Replicate experiments across independent batches to address variability in fluorinated compound synthesis .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use C-labeled analogs for tracer studies in hepatocyte incubations or in vivo models. Metabolite identification via LC-HRMS and stable isotope labeling (SIL) can distinguish phase I/II metabolites. Compare results with structurally related compounds (e.g., 3-(3,4-dimethoxyphenyl)-L-alanine) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.